molecular formula C16H13IN2O3 B3440220 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No. B3440220
M. Wt: 408.19 g/mol
InChI Key: NOHOUCRUGYMAPA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole, also known as DIO, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a variety of interesting biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through a variety of different pathways. For example, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). Additionally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells, potentially through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to possess a variety of interesting biochemical and physiological effects. For example, it has been shown to possess potent antioxidant activity, which may help to protect cells against oxidative stress. Additionally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity, which may help to reduce inflammation in the body. Finally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole is its versatility. It can be easily synthesized using a variety of different methods, and it has been shown to possess a variety of interesting pharmacological properties. Additionally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole is relatively inexpensive compared to other compounds that possess similar pharmacological properties. However, there are also some limitations to using 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in lab experiments. For example, it has been shown to possess relatively low solubility in water, which may make it difficult to use in certain experimental protocols.

Future Directions

There are many potential future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. For example, further research could be conducted to better understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole, which could help to identify new therapeutic targets. Additionally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole could be further developed as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Finally, new methods for the synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole could be developed, potentially leading to improved yields and purity.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. Specifically, it has been shown to possess a variety of interesting pharmacological properties, including antitumor, anti-inflammatory, and antiviral activity. Additionally, 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to possess potent antioxidant activity, making it a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O3/c1-20-13-8-5-11(9-14(13)21-2)15-18-16(22-19-15)10-3-6-12(17)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOUCRUGYMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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